molecular formula C21H16ClN3O2S2 B2446507 Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate CAS No. 338778-49-7

Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate

Cat. No.: B2446507
CAS No.: 338778-49-7
M. Wt: 441.95
InChI Key: YSOVOWPNXDXPKE-ZHACJKMWSA-N
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Description

“Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate” is a chemical compound with the CAS number 338778-49-7 . It has a molecular formula of C21H16ClN3O2S2 and a molecular weight of 441.95.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzenecarboxylate group, a cyano group, an isothiazolyl group, and a chloroanilino group . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Unfortunately, specific details about these properties are not available in the search results .

Scientific Research Applications

Photochemical Reactions and Solvent Effects

Research conducted by Stensaas et al. (2006) studied the photooxidations of various sulfides and sulfones, including compounds structurally related to Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate. This study highlighted how hydrogen bonding in solvents can influence product selectivity and regiochemistry in photochemical reactions of vinyl sulfides (Stensaas, McCarty, Touchette, & Brock, 2006).

Synthesis of Amino-Naphthalenes

Singh et al. (2014) described the synthesis of a cyano-substituted vinyl compound similar to this compound. Their research presented a method for creating a variety of functionalized naphthalene derivatives, which could be relevant to the synthesis and applications of the compound (Singh et al., 2014).

Novel Conversions in Organic Chemistry

Tamura et al. (1980) explored S-amination and other reactions leading to the formation of various benzothiazepinone systems. This study provides insight into the types of chemical transformations that can be applied to sulfanyl-substituted compounds, potentially including this compound (Tamura et al., 1980).

Antiproliferative and Antilipolytic Activities

Shkoor et al. (2021) synthesized benzene derivatives with sulfanyl groups and investigated their biological activities, including antiproliferative and antilipolytic effects. This research suggests possible biomedical applications for compounds with sulfanyl-substituted benzene rings, similar to the compound (Shkoor et al., 2021).

Synthesis of Pyrrole Derivatives

Petrov et al. (2021) focused on the synthesis of various pyrrole derivatives through reactions involving vinyl sulfones. This type of research can be relevant for understanding the chemical behavior and potential applications of this compound in synthesizing heterocyclic compounds (Petrov, Kalyazin, & Somov, 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

methyl 2-[[5-[(E)-2-(4-chloroanilino)ethenyl]-4-cyano-1,2-thiazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-27-21(26)17-5-3-2-4-14(17)13-28-20-18(12-23)19(29-25-20)10-11-24-16-8-6-15(22)7-9-16/h2-11,24H,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOVOWPNXDXPKE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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